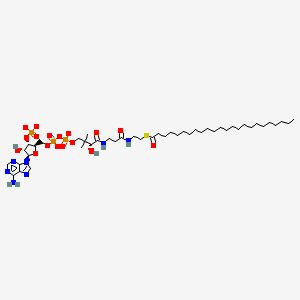

tetracosanoyl-CoA(4-)

Description

Properties

Molecular Formula |

C45H78N7O17P3S-4 |

|---|---|

Molecular Weight |

1114.1 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/p-4/t34-,38-,39-,40+,44-/m1/s1 |

InChI Key |

MOYMQYZWIUKGGY-JBKAVQFISA-J |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Biosynthesis and Elongation Pathways of Tetracosanoyl Coa 4

Substrate Activation for Very Long-Chain Fatty Acid Elongation

The initial and critical step in the synthesis of tetracosanoyl-CoA is the activation of a long-chain fatty acid to its acyl-CoA derivative. This process is catalyzed by a family of enzymes known as long-chain fatty acyl-CoA ligases.

Role of Long-Chain Fatty Acyl-CoA Ligases (ACSL/FATP Family) in Fatty Acid Activation

The activation of long-chain and very-long-chain fatty acids is carried out by a group of enzymes belonging to the acyl-CoA synthetase (ACS) family, which includes the long-chain acyl-CoA synthetase (ACSL) and fatty acid transport protein (FATP) subfamilies. nih.gov These enzymes catalyze the conversion of a fatty acid to its corresponding acyl-CoA thioester, a crucial step that precedes its entry into various metabolic pathways, including elongation. nih.govwjgnet.comimrpress.com

The FATP family, also known as the solute carrier family 27 (SLC27), consists of six members (FATP1-6) that are integral transmembrane proteins. researchgate.net While initially thought to be solely involved in fatty acid transport across the plasma membrane, it is now established that all six FATP proteins possess acyl-CoA synthetase activity. researchgate.netnih.gov This dual function suggests they may facilitate fatty acid uptake by trapping them as CoA derivatives within the cell. nih.gov The ACSL family also comprises multiple isoforms, and together with FATPs, they provide a diverse set of enzymes with varying substrate specificities and subcellular localizations, allowing for the channeling of fatty acids into specific metabolic fates. nih.gov

Specificity and Catalytic Activity of Relevant Acyl-CoA Synthetases (e.g., SLC27A1, ACSL4)

Individual ACSL and FATP isoforms exhibit distinct preferences for fatty acid substrates of varying chain lengths and degrees of saturation.

SLC27A1 (FATP1) shows activity towards saturated fatty acids, particularly palmitic acid (C16:0), and demonstrates significantly higher activity with lignoceric acid (C24:0). nih.gov It is also capable of activating arachidonic acid. nih.gov SLC27A1 is located in the endoplasmic reticulum and is implicated in the synthesis of triglycerides and ceramides (B1148491), as well as directing fatty acids towards β-oxidation. nih.gov In the brain, SLC27A1, in conjunction with SLC27A4, plays a role in transporting fatty acids across the blood-brain barrier. nih.gov

ACSL4 (Long-chain-fatty-acid—CoA ligase 4) preferentially activates polyunsaturated fatty acids like arachidonate (B1239269) and eicosapentaenoate. uniprot.orgportlandpress.com It is a key enzyme in both the synthesis of cellular lipids and their degradation through beta-oxidation. uniprot.orgpnas.org ACSL4 is found in the endoplasmic reticulum, mitochondrial outer membrane, and peroxisomal membrane. uniprot.orgportlandpress.com Its upregulation has been linked to increased fatty acid oxidation and has been identified as a critical driver in certain types of cancer by influencing metabolic and epigenetic pathways. pnas.orgfrontiersin.org

Very Long-Chain Fatty Acid Elongase (ELOVL) Cycle

Once a long-chain fatty acyl-CoA is formed, it enters the fatty acid elongation cycle, a four-step process that takes place in the endoplasmic reticulum (ER). unito.itoup.com This cycle systematically adds two-carbon units to the acyl chain, leading to the formation of VLCFAs. thesgc.org

Mechanistic Steps of Carbon Chain Extension in the Endoplasmic Reticulum

The elongation of fatty acids in the ER is a cyclical process involving four distinct enzymatic reactions:

Condensation: This is the first and rate-limiting step, where an acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by one of the seven ELOVL enzymes. unito.itoup.comnih.gov

Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor. unito.it

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD). unito.it

Second Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TECR) to yield a saturated acyl-CoA that is two carbons longer than the original substrate. unito.it

This newly elongated acyl-CoA can then either undergo further rounds of elongation or be utilized in the synthesis of complex lipids. unito.it

Functional Characterization and Substrate Specificity of ELOVL Isoforms (ELOVL1, ELOVL4, ELOVL3, ELOVL6, ELOVL7)

The seven mammalian ELOVL enzymes (ELOVL1-7) are integral membrane proteins located in the ER and exhibit distinct substrate specificities, tissue distribution, and regulatory mechanisms. unito.itnih.govcreative-biostructure.com This diversity allows for the precise control of VLCFA synthesis in different cellular contexts.

| ELOVL Isoform | Primary Substrates | Key Functions |

| ELOVL1 | Saturated C18:0–C26:0 and monounsaturated C20:1n-9 and C22:1n-9 acyl-CoAs. oup.comdiva-portal.org | Essential for the production of C22:0-CoA and C24:0-CoA, which are crucial for sphingolipid synthesis. researchgate.net |

| ELOVL4 | Elongates very-long-chain saturated and polyunsaturated fatty acids (≥C26-acyl-CoA). reactome.orgmdpi.com | Abundant in retinal cells and inferred to be active on polyunsaturated fatty acids. reactome.org |

| ELOVL3 | Elongates both saturated and unsaturated C16–C22 acyl-CoAs, with high activity towards C18-CoAs and C22-acyl-CoA. oup.commdpi.com | Plays a role in the synthesis of saturated and monounsaturated fatty acids up to 24 carbons in length. diva-portal.org |

| ELOVL6 | Responsible for the elongation of C16:0-CoA and shorter saturated acyl-CoAs to C18 acyl-CoAs. oup.commdpi.com | Provides the necessary substrate for further elongation by other ELOVLs like ELOVL1 and ELOVL3. mdpi.com |

| ELOVL7 | Elongates C16-C20 acyl-CoAs, with a preference for C18 acyl-CoAs, particularly C18:3(n-3) and C18:3(n-6). thesgc.org | Its enzymatic activity can be significantly enhanced by NADPH. mdpi.com |

This table provides a summary of the substrate specificities and primary functions of various ELOVL isoforms based on available research. oup.comthesgc.orgdiva-portal.orgresearchgate.netreactome.orgmdpi.com

Condensation Reactions Involving Malonyl-CoA and Acyl-CoA Substrates

The condensation reaction catalyzed by ELOVL enzymes is the cornerstone of fatty acid elongation. thesgc.orgnih.gov Structural and mechanistic studies, particularly of ELOVL7, have revealed a "ping-pong" type, two-step mechanism. thesgc.orgbiorxiv.org

In the first step, the acyl-CoA substrate binds to the enzyme, and its acyl chain is transferred to a conserved histidine residue (His150 in ELOVL7) within the active site, forming a covalent acyl-enzyme intermediate. thesgc.orgbiorxiv.orgiu.edu The CoA molecule is then released. thesgc.org

In the second step, malonyl-CoA binds to the enzyme. thesgc.org It undergoes decarboxylation to generate a nucleophilic enolate, which then attacks the acyl-enzyme intermediate. thesgc.orgbiorxiv.org This Claisen-like condensation reaction results in the formation of a 3-ketoacyl-CoA product that is two carbons longer than the initial acyl-CoA substrate. nih.govbiorxiv.org This product is then released, and the enzyme is ready for another catalytic cycle.

Degradation and Peroxisomal Metabolism of Tetracosanoyl Coa 4

Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

In mammalian cells, the breakdown of fatty acids occurs in both mitochondria and peroxisomes. scirp.org While mitochondria are responsible for the oxidation of the bulk of short-, medium-, and long-chain fatty acids for energy production, peroxisomes are specialized in the initial breakdown of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. nih.govwikipedia.orgnih.gov Tetracosanoyl-CoA, the activated form of tetracosanoic acid (a 24-carbon saturated fatty acid), is a primary substrate for this peroxisomal pathway. reactome.org This process, known as peroxisomal beta-oxidation, is a cyclical metabolic pathway that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle. mdpi.com Unlike mitochondrial beta-oxidation, the peroxisomal process is not directly coupled to ATP synthesis; instead, the first step generates hydrogen peroxide (H₂O₂). wikipedia.orgsmpdb.ca

Enzymatic Cascade and Intermediates in Peroxisomal Matrix

The peroxisomal beta-oxidation of tetracosanoyl-CoA involves a sequence of four enzymatic reactions that occur within the peroxisomal matrix. researchgate.net This pathway systematically shortens the very long-chain fatty acyl-CoA.

The process begins with the transport of VLCFAs into the peroxisome, a function mediated by ATP-binding cassette (ABC) transporters, such as ABCD1. scirp.orgmdpi.com Once inside, the fatty acid is activated to its CoA ester, tetracosanoyl-CoA, if not already activated. The subsequent catabolism proceeds through the following four steps, which are repeated until the fatty acyl-CoA is shortened to a medium-chain length, typically octanoyl-CoA. wikipedia.orgmdpi.com

The four core reactions are:

Dehydrogenation: An acyl-CoA oxidase introduces a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl-CoA. researchgate.net

Hydration: A multifunctional or bifunctional enzyme adds a water molecule across the newly formed double bond. researchgate.net

Dehydrogenation: The same multifunctional enzyme oxidizes the resulting hydroxyl group to a keto group. researchgate.net

Thiolytic Cleavage: A thiolase enzyme cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter than the original. mdpi.com

This shortened acyl-CoA can then re-enter the beta-oxidation spiral for further degradation. mdpi.com

Table 1: Enzymatic Steps and Intermediates in the First Cycle of Tetracosanoyl-CoA Degradation

| Step | Reaction | Substrate | Enzyme(s) | Product(s) |

|---|---|---|---|---|

| 1 | Oxidation (Dehydrogenation) | Tetracosanoyl-CoA (C24:0-CoA) | Acyl-CoA Oxidase (e.g., ACOX1) | trans-2,3-Dehydrotetracosanoyl-CoA, H₂O₂ |

| 2 | Hydration | trans-2,3-Dehydrotetracosanoyl-CoA | Multifunctional Enzyme (e.g., HSD17B4, EHHADH) | 3-Hydroxytetracosanoyl-CoA |

| 3 | Oxidation (Dehydrogenation) | 3-Hydroxytetracosanoyl-CoA | Multifunctional Enzyme (e.g., HSD17B4, EHHADH) | 3-Ketotetracosanoyl-CoA |

| 4 | Thiolysis | 3-Ketotetracosanoyl-CoA | Peroxisomal Thiolase | Docosanoyl-CoA (C22:0-CoA), Acetyl-CoA |

Role of Specific Acyl-CoA Oxidases (e.g., ACOX2) and Dehydrogenases in Beta-Oxidation

The enzymatic machinery of peroxisomal beta-oxidation is distinct from its mitochondrial counterpart. scirp.org The specific enzymes involved exhibit different substrate specificities, which is key to the peroxisome's role in handling a diverse range of lipids, including VLCFAs and branched-chain fatty acids. researchgate.netfrontiersin.org

Acyl-CoA Oxidases (ACOX): The first and rate-limiting step of peroxisomal beta-oxidation is catalyzed by a family of FAD-containing enzymes called acyl-CoA oxidases. scirp.org In mammals, there are several ACOXs with distinct substrate specificities. Acyl-CoA oxidase 2 (ACOX2) is a key peroxisomal enzyme that plays a crucial role in the metabolism of branched-chain fatty acids and the C27 bile acid precursors. scbt.compnas.org While ACOX1 is primarily responsible for the oxidation of straight-chain VLCFAs like tetracosanoyl-CoA, ACOX2's function highlights the peroxisome's broader role in lipid metabolism beyond just straight-chain fats. nih.govresearchgate.net Dysregulation of ACOX2 has been implicated in various diseases, demonstrating its importance in maintaining cellular lipid balance. pnas.orgmdpi.com

Dehydrogenases (as part of Multifunctional Enzymes): The second and third steps of the pathway—hydration and the second dehydrogenation—are catalyzed by a multifunctional enzyme (MFE) or bifunctional protein (L-PBE). mdpi.com In humans, the key enzymes are 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) and Enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase (EHHADH). researchgate.netreactome.org These proteins possess both hydratase and dehydrogenase activities. The dehydrogenase function of these enzymes catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to 3-ketoacyl-CoA. wikipedia.org This step is essential for preparing the molecule for the final thiolytic cleavage.

Table 2: Key Enzymes in Peroxisomal Beta-Oxidation of VLCFAs

| Enzyme Family | Specific Enzyme Example | Gene | Function | Substrate Example |

|---|---|---|---|---|

| Acyl-CoA Oxidase | ACOX1 | ACOX1 | Catalyzes the first oxidation step for straight-chain VLCFAs. | Tetracosanoyl-CoA |

| ACOX2 | ACOX2 | Catalyzes the oxidation of branched-chain fatty acids and bile acid precursors. scbt.comresearchgate.net | Dihydroxycholestanoic acid (DHCA), Trihydroxycholestanoic acid (THCA) | |

| Multifunctional Enzyme | HSD17B4 (MFE-2) | HSD17B4 | Performs hydration and the second dehydrogenation step. researchgate.net | trans-2,3-Dehydrotetracosanoyl-CoA |

| EHHADH (L-PBE) | EHHADH | Also performs hydration and the second dehydrogenation step. mdpi.com | trans-2,3-Dehydrotetracosanoyl-CoA |

| Thiolase | ACAA1 | ACAA1 | Catalyzes the thiolytic cleavage to release acetyl-CoA. | 3-Ketotetracosanoyl-CoA |

Inter-organellar Metabolic Crosstalk: Peroxisome-Mitochondrial Interplay in Fatty Acid Oxidation End-Product Processing

Peroxisomes and mitochondria are metabolically linked, and their cooperation is essential for the complete oxidation of fatty acids. scirp.orgnih.gov Peroxisomal beta-oxidation is an incomplete process; it only shortens VLCFAs until they are converted into medium-chain fatty acids (like octanoyl-CoA) and acetyl-CoA. mdpi.comfrontiersin.org These end-products cannot be fully metabolized within the peroxisome.

The shortened acyl-CoAs and acetyl-CoA must be transported to the mitochondria for their final oxidation to carbon dioxide and water via the mitochondrial beta-oxidation pathway and the citric acid cycle, respectively. scirp.orgfrontiersin.org This shuttling of metabolites is a critical point of peroxisome-mitochondrial interplay. The transport can occur via two main mechanisms:

Carnitine-mediated transport: Peroxisomes contain carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CrOT), which convert short- and medium-chain acyl-CoAs into their corresponding acylcarnitine esters. frontiersin.org These acylcarnitines can then be exported from the peroxisome and subsequently imported into the mitochondrion for complete oxidation.

Free-acid pathway: Alternatively, peroxisomal acyl-CoA thioesterases can hydrolyze the acyl-CoAs to free fatty acids, which can then exit the peroxisome and be re-activated to their CoA esters in the mitochondrial matrix. mdpi.com

This metabolic division of labor allows the cell to efficiently process a wide range of fatty acids, with peroxisomes handling the initial, specialized breakdown of VLCFAs and mitochondria carrying out the final, energy-yielding steps of oxidation. nih.govresearchgate.net

Metabolic Fates and Downstream Derivatives of Tetracosanoyl Coa 4

Integration into Complex Lipid Synthesis Pathways

Tetracosanoyl-CoA is a key substrate for the synthesis of several classes of complex lipids, including sphingolipids, phospholipids (B1166683), and triacylglycerols. Its incorporation into these molecules is essential for the normal functioning of cells and tissues.

Biosynthesis of Sphingolipids and Ceramides (B1148491)

Sphingolipids, a class of lipids containing a backbone of sphingoid bases, are fundamental components of cell membranes and are involved in signal transduction. The synthesis of ceramides, the central molecules of sphingolipid metabolism, often utilizes tetracosanoyl-CoA. ub.edu

The N-acylation of a sphingoid base with a fatty acyl-CoA to form a ceramide is catalyzed by a family of six ceramide synthases (CerS) in mammals, each exhibiting specificity for acyl-CoAs of different chain lengths. nih.govnih.gov This specificity is a critical determinant of the biological functions of the resulting ceramides and more complex sphingolipids. nih.gov

CerS1 : Primarily utilizes stearoyl-CoA (C18:0-CoA) and thus shows limited activity towards tetracosanoyl-CoA. nih.govuniprot.org

CerS2 : Exhibits a high preference for very-long-chain fatty acyl-CoAs, including C22:0- and C24:0-acyl-CoAs, making it a key enzyme in the synthesis of ceramides containing tetracosanoic acid. nih.govuniprot.orguniprot.orgbiorxiv.org There is a strong correlation between CerS2 mRNA levels and the abundance of ceramides and sphingomyelins with very-long-chain acyl groups in tissues where CerS2 is highly expressed. nih.gov

CerS3 : Is involved in the synthesis of ceramides with ultra-long-chain acyl moieties and can utilize tetracosanoyl-CoA. biorxiv.orggenecards.org

CerS4 : Catalyzes the formation of ceramides with a preference for long and very-long-chain acyl-CoAs (C18:0-C22:0), and also demonstrates activity with tetracosanoyl-CoA. uniprot.orggenecards.orgmdpi.com

The specificity of these enzymes is largely determined by an 11-residue sequence within a loop located between the last two putative transmembrane domains. nih.gov

| Ceramide Synthase | Primary Acyl-CoA Substrate(s) | Activity with Tetracosanoyl-CoA |

|---|---|---|

| CerS1 | C18:0-CoA (Stearoyl-CoA) | Limited |

| CerS2 | C22:0- and C24:0-acyl-CoAs | High |

| CerS3 | Ultra-long-chain acyl-CoAs | Active |

| CerS4 | C18:0-C22:0 acyl-CoAs | Active |

The enzymatic reaction catalyzed by ceramide synthases, such as CerS2, CerS3, and CerS4, involves the condensation of tetracosanoyl-CoA with a sphingoid base, typically sphinganine (B43673) (dihydrosphingosine), to form N-tetracosanoylsphinganine (C24-dihydroceramide). uniprot.orguniprot.orggenecards.orguniprot.orgvulcanchem.com This reaction releases coenzyme A. uniprot.orguniprot.orggenecards.orguniprot.orgvulcanchem.com N-tetracosanoylsphinganine is a key intermediate that can be further metabolized to form more complex sphingolipids. vulcanchem.com It is a significant component of the lipid matrix in the stratum corneum of the skin, contributing to the skin's barrier function. vulcanchem.com

Ceramide Synthase (CerS) Activity and Substrate Specificity for Tetracosanoyl-CoA (e.g., CerS1, CerS2, CerS3, CerS4)

Contribution to Phospholipid Biogenesis

While the primary pathway for incorporating very-long-chain fatty acids into phospholipids is less direct than for sphingolipids, tetracosanoyl-CoA can contribute to the acyl chain composition of phospholipids. This can occur through acyl-CoA-dependent remodeling of existing phospholipids or by being a precursor for other fatty acids that are then incorporated. The de novo synthesis of phospholipids primarily utilizes shorter chain fatty acids, but the presence of tetracosanoic acid in some phospholipids suggests its eventual integration. researchgate.net

Involvement in Triacylglycerol Synthesis

Tetracosanoyl-CoA can be incorporated into triacylglycerols (TAGs), the main form of energy storage in cells. The synthesis of TAGs occurs through the sequential acylation of a glycerol-3-phosphate backbone. aocs.orgwikipedia.orglibretexts.org In this pathway, acyl-CoA molecules provide the fatty acid chains. Specifically, tetracosanoyl-CoA can be utilized by acyltransferases in the endoplasmic reticulum to esterify the glycerol (B35011) backbone, leading to the formation of TAGs containing tetracosanoic acid. The enzyme diacylglycerol O-acyltransferase (DGAT) catalyzes the final step, transferring an acyl group from an acyl-CoA, which can be tetracosanoyl-CoA, to a diacylglycerol molecule. nih.gov

Precursor Role in Unsaturated Fatty Acid Biosynthesis

Tetracosanoyl-CoA serves as an intermediate in the biosynthesis of certain unsaturated fatty acids. nih.gov In some organisms, it can undergo desaturation reactions, catalyzed by fatty acid desaturases, to introduce double bonds into the hydrocarbon chain, leading to the formation of monounsaturated or polyunsaturated fatty acids. ymdb.caymdb.cafrontiersin.org This pathway is crucial for maintaining membrane fluidity and producing signaling molecules. The elongation of shorter fatty acids to produce very-long-chain fatty acids like tetracosanoyl-CoA is a prerequisite for their subsequent desaturation.

Enzymatic Interactions and Regulatory Mechanisms Involving Tetracosanoyl Coa 4

Kinetic Characterization and Substrate Promiscuity of VLCFA-Metabolizing Enzymes

The metabolism of very-long-chain fatty acids (VLCFAs), including the synthesis and degradation of tetracosanoyl-CoA, is handled by specialized enzymes that often exhibit a degree of substrate promiscuity, acting on a range of fatty acids of different lengths.

The synthesis of tetracosanoyl-CoA from its shorter precursors is primarily accomplished by the fatty acid elongation (FAE) complex located in the endoplasmic reticulum. The first and rate-limiting step is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs). In mammals, seven ELOVLs (ELOVL1-7) exist, each with distinct substrate specificities. oup.com ELOVL1 is the critical elongase for the synthesis of saturated VLCFAs like tetracosanoyl-CoA. oup.comacs.org Biochemical analyses have shown that ELOVL1 is essential for producing C24 sphingolipids and exhibits high activity towards saturated C20- and C22-CoAs, elongating them to C22-CoA and C24-CoA (tetracosanoyl-CoA), respectively. nih.gov While it can act on saturated acyl-CoAs from C18 to C26, its highest activity is directed towards C22:0-CoA. nih.gov This makes ELOVL1 the primary enzyme responsible for producing tetracosanoyl-CoA in most tissues. nih.gov Knockdown of ELOVL1 in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD), a disease characterized by VLCFA accumulation, significantly reduced the elongation of C22:0 to C26:0 fatty acids, underscoring its key role. acs.org

The activation of tetracosanoic acid to tetracosanoyl-CoA is catalyzed by very-long-chain acyl-CoA synthetases (VLC-ACS). In Mycobacterium tuberculosis, the fatty acyl-CoA synthetase FadD13, which is crucial for virulence, shows a distinct preference for C24/C26 fatty acids. plos.org Kinetic studies of this enzyme revealed a biphasic kinetic profile for its fatty acid substrate, with a Km value of 19.79 ± 5 µM. plos.org

The degradation of tetracosanoyl-CoA occurs via β-oxidation exclusively within peroxisomes. adrenoleukodystrophy.info This pathway involves a series of enzymes, starting with acyl-CoA oxidase 1 (ACOX1), which catalyzes the first dehydrogenation step. biomolther.org Subsequent steps are catalyzed by the D-bifunctional protein (HSD17β4) and peroxisomal 3-oxoacyl-CoA thiolase. biomolther.org A defect in the transport of VLCFA-CoA into the peroxisome, often caused by mutations in the ABCD1 gene, leads to the accumulation of tetracosanoyl-CoA and other VLCFAs in the cytosol, which is a hallmark of X-ALD. adrenoleukodystrophy.info

Table 1: Key Enzymes in Tetracosanoyl-CoA Metabolism and Their Substrate Preferences

| Enzyme Family | Specific Enzyme | Primary Function | Substrate Specificity Relevant to Tetracosanoyl-CoA |

|---|---|---|---|

| Fatty Acid Elongases | ELOVL1 | Elongation (Synthesis) | Elongates C20- and C22-CoA to produce C24-CoA (Tetracosanoyl-CoA). Highest activity with C22:0-CoA. nih.gov |

| Acyl-CoA Synthetases | FadD13 (M. tuberculosis) | Activation of Fatty Acid | High preference for C24 (tetracosanoic acid) and C26 fatty acids. plos.org |

| Acyl-CoA Oxidases | ACOX1 | Degradation (β-oxidation) | Catalyzes the first step in the peroxisomal β-oxidation of VLCFA-CoAs, including tetracosanoyl-CoA. biomolther.org |

| Acyl-CoA Transporters | ABCD1 (ALDP) | Peroxisomal Transport | Transports VLCFA-CoAs, including tetracosanoyl-CoA, into the peroxisome for degradation. adrenoleukodystrophy.info |

Allosteric Regulation of Coenzyme A Biosynthesis Enzymes by Acyl-CoAs (e.g., Pantothenate Kinase Family)

Acetyl-CoA is a well-characterized allosteric inhibitor of PanK isoforms, with PanK2 and PanK3 being more potently inhibited than PanK1. nih.govwikipedia.org The inhibition by acetyl-CoA is competitive with ATP. nih.govresearchgate.net Structural and biochemical studies have revealed that the dimeric PanK enzyme exists in two main conformations: an active, "closed" state stabilized by ATP binding, and an inactive, "open" state stabilized by the binding of an acyl-CoA like acetyl-CoA. nih.govnih.gov The binding of acyl-CoA is highly cooperative, meaning the binding of one molecule to one protomer of the dimer promotes the transition to the inactive state for both protomers. nih.gov

While most studies focus on acetyl-CoA, it is established that other, longer-chain acyl-CoAs also act as potent inhibitors. nih.gov For instance, long-chain acyl-CoAs such as oleoyl-CoA bind to PanK3 with very high affinity. nih.gov This suggests that the intracellular concentration of not just acetyl-CoA, but a pool of acyl-CoAs, including very-long-chain species, likely contributes to the regulation of CoA biosynthesis. However, direct studies characterizing the specific inhibitory potency of tetracosanoyl-CoA on PanK isoforms are limited. The regulatory landscape is further complicated by molecules like long-chain acyl-carnitines (e.g., palmitoyl-carnitine), which can antagonize the inhibition by acetyl-CoA and activate PanK2 and PanK3, providing a counter-regulatory mechanism. wikipedia.org This complex interplay ensures that CoA synthesis can respond to the varied metabolic states of the cell, balancing the availability of different acyl-CoA pools.

Genetic and Transcriptional Regulation of Enzymes in Tetracosanoyl-CoA Metabolism

The expression of enzymes involved in the synthesis and degradation of tetracosanoyl-CoA is under stringent genetic and transcriptional control, allowing cells to adapt to different metabolic demands and stresses.

Transcriptomic Analyses of Metabolic Pathway Genes

Transcriptomic studies have provided significant insights into the coordinated regulation of genes involved in VLCFA metabolism. In plants, transcription factors such as MYB96 and MYB94 are activated by drought and the hormone abscisic acid (ABA), leading to the enhanced expression of VLCFA biosynthesis genes, including KCS (the plant equivalent of ELOVL), to build up protective cuticular waxes. nih.gov Conversely, transcription factors like DEWAX can suppress the expression of these genes. researchgate.net

In mammals, transcriptomic analyses of diseases like atherosclerosis and myocardial ischemia-reperfusion injury have identified significant dysregulation of lipid metabolism-related genes. nih.govnih.gov These analyses often reveal changes in the expression of genes involved in fatty acid degradation and the PPAR signaling pathway, which is a key regulator of lipid metabolism. nih.gov For example, peroxisome proliferator-activated receptor alpha (PPARα) acts as a lipid sensor and can be stimulated by VLCFAs to upregulate the expression of genes required for peroxisomal β-oxidation, including the ACOX enzymes that degrade tetracosanoyl-CoA. mdpi.com

In studies of sheep, dietary supplementation with complex plant extracts led to the downregulation of ELOVL7 expression in back fat, correlating with changes in fatty acid composition. mdpi.com In X-linked adrenoleukodystrophy, the accumulation of cytosolic VLCFA-CoA, due to defective ABCD1 transport, leads to further elongation by ELOVL1, highlighting a substrate-driven regulatory loop. adrenoleukodystrophy.info These findings from transcriptomic studies demonstrate that the genes controlling tetracosanoyl-CoA levels are dynamically regulated by developmental, environmental, and pathological signals.

Table 2: Examples of Transcriptional Regulators in VLCFA Metabolism

| Regulator | Type | Organism/System | Effect on Tetracosanoyl-CoA Metabolism |

|---|---|---|---|

| MYB96/MYB94 | Transcription Factor | Plants | Upregulates expression of VLCFA synthesis genes (e.g., KCS) in response to drought/ABA. nih.gov |

| DEWAX | Transcription Factor | Plants | Suppresses expression of elongase complex genes, reducing VLCFA synthesis. researchgate.net |

| PPARα | Nuclear Receptor | Mammals | Upregulates expression of peroxisomal β-oxidation genes (e.g., ACOX), promoting VLCFA degradation. mdpi.com |

| SREBP-1c | Transcription Factor | Mammals | Key regulator of lipogenesis; its activity is modulated by lncRNAs, indirectly affecting fatty acid pools. nih.govfrontiersin.org |

Modulation by Long Non-Coding RNAs (lncRNAs)

Long non-coding RNAs (lncRNAs) are emerging as critical epigenetic and post-transcriptional regulators of gene expression, including in lipid metabolism. frontiersin.orghep.com.cn They can interact with DNA, RNA, or proteins to modulate gene expression through various mechanisms such as altering chromatin structure, affecting mRNA stability, or acting as decoys for microRNAs. nih.govfrontiersin.org

Several lncRNAs have been identified that regulate key transcription factors controlling lipid synthesis, such as sterol regulatory element-binding proteins (SREBPs). nih.govfrontiersin.org For example, the lncRNA H19 has been shown to stabilize SREBP-1c, a master regulator of fatty acid synthesis, thereby promoting lipogenesis. nih.gov While direct evidence linking specific lncRNAs to the regulation of ELOVL1 or other enzymes in the tetracosanoyl-CoA pathway is still growing, the broad influence of lncRNAs on lipid homeostasis suggests they are likely participants. In flax, a study identified a lncRNA that acts as a competing endogenous RNA (ceRNA) for a microRNA (miR156), influencing a transcription factor (SPL) involved in fatty acid biosynthesis. mdpi.com Given that lncRNAs can be co-regulated with their protein-coding host genes, it is plausible that lncRNAs located near key VLCFA metabolic genes like ELOVL1 or ACOX1 could be involved in their transcriptional control. nih.gov

Post-Translational Modifications and Protein Acylation by Acyl-CoAs

Acyl-CoAs, including those derived from VLCFAs, are not just metabolic intermediates but also serve as donors for the post-translational modification of proteins, a process known as acylation. This covalent attachment of a fatty acid can alter a protein's function, localization, and stability. ocl-journal.org

Impact of Acylation on Enzyme Activity and Protein Function

Protein acylation, the covalent attachment of a fatty acid to a protein, is a critical post-translational modification that regulates protein function. ocl-journal.org This process involves the linkage of an acyl-CoA, derived from a fatty acid, to an amino acid residue of a protein. ocl-journal.org The attachment of very-long-chain fatty acids (VLCFAs), such as the tetracosanoyl group from tetracosanoyl-CoA, can profoundly influence a protein's biological activity. nih.govchemrxiv.org

The functional consequences of fatty acylation are diverse and significant. This modification can mediate a protein's subcellular localization, interactions with other proteins, and its relationship with cellular membranes. ocl-journal.org For instance, lysine (B10760008) fatty acylation, the addition of long-chain fatty acyl groups to lysine residues, often enhances the affinity of proteins for specific cellular membranes. frontiersin.org This is crucial for processes that require proteins to be anchored to or associated with a membrane to function correctly.

A notable example of VLCFA acylation's impact is seen in the process of necroptosis, a form of programmed cell death. nih.govchemrxiv.org Key proteins involved in this pathway, specifically mixed lineage kinase-like protein (MLKL) and its phosphorylated form (phosphoMLKL), are acylated by saturated VLCFAs during necroptosis. nih.govchemrxiv.org This acylation is believed to be a critical step that facilitates the recruitment of these proteins to cellular membranes, a necessary event for membrane permeabilization and subsequent cell death. nih.govchemrxiv.org Reducing the cellular levels of VLCFAs has been shown to decrease the membrane recruitment of these proteins, underscoring the functional importance of this specific acylation. nih.govchemrxiv.org

Table 1: Effects of Protein Acylation on Protein Function

Functional Aspect Description of Impact Example Subcellular Localization Acylation can anchor soluble proteins to cellular membranes (e.g., plasma membrane, organellar membranes). Acylation of MLKL and phosphoMLKL by VLCFAs contributes to their membrane localization during necroptosis. [1, 5] Protein-Protein Interaction The attached acyl chain can create or block binding sites, thus modulating the formation of protein complexes. Acylation can influence the assembly of signaling complexes at the membrane. Enzyme Activity Acyl-CoA esters can act as allosteric regulators, either activating or inhibiting enzyme function. Long-chain fatty acyl-CoA esters are known allosteric inhibitors of acetyl-CoA carboxylase. [6, 13, 23] Protein Stability Acylation can protect proteins from degradation or, conversely, target them for degradation pathways. -

Intracellular Signaling Pathway Intersections with Acyl-CoA Metabolism

The metabolism of acyl-CoAs, including very-long-chain species like tetracosanoyl-CoA, is deeply integrated with the central signaling networks that control cellular life and death. These pathways sense and respond to changes in nutrient availability, energy status, and extracellular signals, often by directly or indirectly influencing the synthesis, degradation, and utilization of fatty acids.

Regulation via AMPK, ERK, and FOXO Signaling Pathways

AMP-activated protein kinase (AMPK): As a master regulator of cellular energy homeostasis, AMPK is activated during periods of low energy (high AMP:ATP ratio). nih.gov Activated AMPK promotes energy-producing catabolic pathways, such as fatty acid oxidation, while inhibiting energy-consuming anabolic pathways. nih.gov A key mechanism for this is the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.govacu.edu.au Since malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the enzyme controlling fatty acid entry into mitochondria, AMPK activation effectively relieves this inhibition and promotes fatty acid oxidation. nih.gov Furthermore, long-chain fatty acyl-CoA esters themselves can directly and allosterically activate AMPK β1–containing isoforms, creating a positive feedback loop that promotes their own oxidation. acu.edu.auunimelb.edu.aunih.gov

Extracellular signal-regulated kinase (ERK): The MAPK/ERK pathway is integral to cell proliferation and differentiation and has been shown to influence metabolism. biologists.com In the context of lipid metabolism, ERK signaling can be complex. For example, activation of ERK1/2 can promote the expression of genes involved in fat synthesis, such as fatty acid synthase (FAS), while decreasing the expression of CPT1, which is involved in fatty acid oxidation. researchgate.net Conversely, some studies show that ERK inhibition can block the translocation of the fatty acid transporter CD36, suggesting a role for ERK in fatty acid uptake. aocs.org Deficiencies in the MAPK/ERK pathway have been linked to diminished metabolism of certain amino acids and alterations in glycolysis and the TCA cycle. biologists.com

Forkhead box protein O (FOXO): FOXO transcription factors are crucial mediators of insulin (B600854) signaling and are involved in regulating metabolism, stress resistance, and cell fate. nih.govresearchgate.net In skeletal muscle, FOXO1 can upregulate the expression of lipoprotein lipase (B570770) and the fatty acid translocase CD36, thereby promoting fatty acid uptake. researchgate.netfrontiersin.org Deacetylation of FOXO1 has been shown to decrease fatty acid oxidation in pancreatic β-cells. nih.gov The interplay between AMPK and FOXO is also critical; for instance, the AMPK-FOXO3 pathway can reduce oxidative stress induced by free fatty acids by upregulating the antioxidant thioredoxin. nih.gov

Interplay with PI3K/AKT/mTOR and NF-κB Signaling

PI3K/AKT/mTOR Pathway: This pathway is a central hub for controlling cell growth, proliferation, and anabolism. mdpi.com It plays a significant role in lipid metabolism, generally promoting lipogenesis. e-dmj.orgmdpi.com Insulin and other growth factors activate this pathway, leading to the upregulation of sterol regulatory element-binding protein 1c (SREBP-1c), a master transcription factor for genes involved in fatty acid synthesis and elongation. e-dmj.orgnih.gov The mTOR complex 1 (mTORC1) is a key downstream component that, when activated, promotes the synthesis of lipids. nih.govimrpress.com Inhibition of mTOR can, in turn, increase fatty acid oxidation. plos.org The PI3K/AKT/mTOR pathway can therefore influence the cellular pool of various acyl-CoAs by transcriptionally regulating the enzymes responsible for their synthesis. mdpi.complos.org

Nuclear factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a primary regulator of inflammation, which is closely linked to metabolic dysfunction. oup.com Long-chain saturated fatty acids can promote inflammation through mechanisms involving NF-κB activation. mdpi.com Some bacterial fatty acyl-CoA synthetases can regulate the secretion of pro-inflammatory cytokines in a manner dependent on the NF-κB signaling pathway. nih.gov Furthermore, Acyl-CoA synthetase 1 (ACSL1), which activates long-chain fatty acids, has been shown to be induced by TLR4 activation (a key innate immune receptor) and exacerbates inflammasome activation, a process that requires an initial NF-κB priming signal. oup.com This highlights a direct link where the machinery of fatty acid activation intersects with inflammatory signaling cascades.

Influence of Insulin Signaling on Fatty Acid Transport and Metabolism

Insulin is the primary anabolic hormone regulating the disposal and storage of nutrients after feeding. Its influence on fatty acid metabolism is profound, multifaceted, and essential for maintaining lipid homeostasis. physiology.org

Insulin signaling promotes the uptake of fatty acids into tissues like muscle and adipose tissue. A key mechanism is the regulation of the fatty acid transporter CD36. Insulin stimulates both the expression of the CD36 gene and the translocation of the CD36 protein from intracellular stores to the plasma membrane, thereby increasing the cell's capacity for fatty acid transport. nih.gov This process is mediated via the PI3K/AKT signaling pathway. nih.gov

Once inside the cell, insulin directs fatty acids toward storage and synthesis rather than oxidation. It achieves this through several coordinated actions:

Transcriptional Regulation: Insulin robustly induces the transcription of lipogenic genes. nih.govresearchgate.net It activates SREBP-1c, which in turn increases the expression of key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). e-dmj.orgnih.gov This promotes the de novo synthesis of fatty acids and their subsequent elongation, which would contribute to the cellular pool of tetracosanoyl-CoA.

Enzymatic Regulation: Insulin leads to the activation of ACC, not only by increasing its expression but also by promoting its dephosphorylation. nih.gov This increases the production of malonyl-CoA, which serves as a substrate for fatty acid synthesis and allosterically inhibits CPT1, thereby suppressing fatty acid oxidation. nih.gov

Regulation of Acyl-CoA Synthetases: Insulin signaling also regulates the expression of acyl-CoA synthetases (ACSs), the enzymes that "activate" fatty acids by converting them to their CoA esters (e.g., tetracosanoic acid to tetracosanoyl-CoA). plos.org This regulation occurs in part through the transcription factor FOXO. plos.org

In essence, insulin signaling creates a cellular environment that favors the uptake, synthesis, and esterification of fatty acids for storage as triglycerides, while simultaneously suppressing their breakdown through β-oxidation. plos.orgphysiology.org

Table 2: Summary of Signaling Pathway Intersections with Fatty Acid Metabolism

Signaling Pathway Key Protein(s) General Effect on Very-Long-Chain Fatty Acid (VLCFA) Metabolism Mechanism AMPK AMPK, ACC Promotes Oxidation Inhibits ACC, reducing malonyl-CoA and relieving CPT1 inhibition. VLCFA-CoAs can also directly activate AMPK. acu.edu.au ERK (MAPK) ERK1/2 Complex/Context-Dependent (Can promote synthesis) Can regulate the expression of lipogenic (e.g., FAS) and oxidative (e.g., CPT1) enzymes. FOXO FOXO1, FOXO3 Promotes Uptake and can regulate Oxidation Regulates transcription of fatty acid transporters (CD36) and metabolic enzymes. [14, 18] PI3K/AKT/mTOR AKT, mTORC1, SREBP-1c Promotes Synthesis and Storage Activates SREBP-1c to increase transcription of lipogenic genes (ACC, FAS). [3, 17] NF-κB p65, p50 Linked to Inflammatory Response Acyl-CoA synthetases can modulate NF-κB-dependent cytokine production. mdpi.com Saturated fatty acids can trigger NF-κB-dependent inflammation. nih.gov Insulin Signaling Insulin Receptor, AKT, SREBP-1c Promotes Uptake, Synthesis, and Storage Induces CD36 translocation for uptake and SREBP-1c for lipogenic gene expression. [2, 3] Suppresses oxidation by increasing malonyl-CoA. chemrxiv.org

Cellular Localization and Compartmentalization of Tetracosanoyl Coa 4 Metabolism

Endoplasmic Reticulum: Central Hub for VLCFA Elongation and Ceramide Synthesis

The endoplasmic reticulum (ER) serves as the primary site for the elongation of very-long-chain fatty acids (VLCFAs), including the synthesis of tetracosanoyl-CoA. nih.gov This process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system. nih.govmdpi.com The key rate-limiting step is catalyzed by β-ketoacyl-CoA synthases (KCS), which facilitate the condensation of an acyl-CoA with malonyl-CoA to add two carbon units to the growing fatty acid chain. nih.govuniprot.orguniprot.org In humans, several ELOVL (Elongation of Very Long Chain Fatty Acids) proteins, such as ELOVL1 and ELOVL4, are involved in this process and are localized to the ER membrane. uniprot.orguniprot.org ELOVL1, in particular, shows high activity towards C22:0 acyl-CoA, leading to the formation of tetracosanoyl-CoA. uniprot.org

The ER is also the principal location for the synthesis of ceramides (B1148491), a class of sphingolipids for which tetracosanoyl-CoA is a key precursor. genecards.orgnih.govembopress.org Ceramide synthases (CerS), such as CERS2, are integral membrane proteins of the ER that catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA. genecards.org CERS2 exhibits a preference for very-long-chain acyl-CoAs, including tetracosanoyl-CoA, in the synthesis of ceramides that are crucial for the structure and function of various membranes. genecards.org The synthesis of these complex lipids in the ER highlights its central role in lipid homeostasis. nih.gov

| Enzyme/Protein | Location | Function in Tetracosanoyl-CoA Metabolism |

| β-ketoacyl-CoA synthases (KCS) / ELOVL proteins | Endoplasmic Reticulum | Catalyze the rate-limiting step in the elongation of very-long-chain fatty acids to produce tetracosanoyl-CoA. |

| Ceramide Synthase 2 (CERS2) | Endoplasmic Reticulum | Utilizes tetracosanoyl-CoA for the synthesis of very-long-chain ceramides. |

Peroxisomal Matrix: Site of Specific Beta-Oxidation

While mitochondria are responsible for the beta-oxidation of most fatty acids, the breakdown of very-long-chain fatty acids (VLCFAs) like tetracosanoyl-CoA is initiated in the peroxisomal matrix. fraunhofer.dereactome.org This is because the enzymes in mitochondria are not efficient at handling these longer-chain substrates. The first step in peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidases, such as ACOX1 and ACOX3, which introduce a double bond and produce hydrogen peroxide. uniprot.org

The import of VLCFA-CoAs, including tetracosanoyl-CoA, into the peroxisome is facilitated by ATP-binding cassette (ABC) transporters located on the peroxisomal membrane. genecards.orgnih.gov Specifically, the ABCD1 transporter (also known as ALDP) is crucial for the transport of VLCFA-CoAs from the cytosol into the peroxisome. genecards.orgnih.govnih.govbiorxiv.org Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by the accumulation of VLCFAs. nih.govnih.gov Once inside the peroxisome, tetracosanoyl-CoA undergoes several cycles of beta-oxidation, which shortens the fatty acid chain. reactome.orgreactome.org The resulting medium-chain fatty acids are then transported to the mitochondria for complete oxidation. reactome.org

| Transporter/Enzyme | Location | Function in Tetracosanoyl-CoA Metabolism |

| ABCD1 (ALDP) | Peroxisomal Membrane | Transports tetracosanoyl-CoA from the cytosol into the peroxisomal matrix. genecards.orgnih.gov |

| Acyl-CoA Oxidases (e.g., ACOX1, ACOX3) | Peroxisomal Matrix | Catalyze the initial, rate-limiting step of peroxisomal beta-oxidation of tetracosanoyl-CoA. uniprot.org |

Cytosolic and Mitochondrial Contributions to Overall Fatty Acid Metabolism

The cytosol and mitochondria play interconnected roles in the broader context of fatty acid metabolism, which influences the availability of substrates and cofactors for tetracosanoyl-CoA metabolism. Fatty acid synthesis primarily occurs in the cytosol, starting from acetyl-CoA. wikipedia.org This cytosolic acetyl-CoA can be derived from mitochondrial citrate (B86180), which is transported out of the mitochondria and cleaved by ATP-citrate lyase. wikipedia.orgnih.gov

Plasma Membrane Transporters Facilitating Fatty Acid Uptake and Export

The uptake of fatty acids, including the precursors for tetracosanoyl-CoA synthesis, from the extracellular environment is a protein-mediated process. berkeley.educambridge.orgphysiology.org Several families of fatty acid transport proteins (FATPs) and other transporters are located on the plasma membrane to facilitate this process. berkeley.eduphysiology.org The SLC27 family of proteins, for instance, not only transports long-chain fatty acids across the plasma membrane but some members also possess acyl-CoA synthetase activity, which effectively traps the fatty acid inside the cell by converting it to its CoA ester. uniprot.org

CD36 is another key protein involved in the uptake of long-chain fatty acids and has been implicated in the transport of VLCFAs. cambridge.orgphysiology.org The efficient uptake of these fatty acids is crucial for providing the necessary building blocks for the synthesis of more complex lipids, including those containing tetracosanoyl moieties. cambridge.orgphysiology.org The regulation of these transporters, for instance by insulin (B600854), allows cells to adapt their fatty acid uptake to their metabolic needs. physiology.org

| Transporter Family | Location | Function in Fatty Acid Metabolism |

| SLC27 (FATP) family | Plasma Membrane | Mediate the uptake of long-chain and very-long-chain fatty acids. physiology.orguniprot.org |

| CD36 | Plasma Membrane | Facilitates the uptake of long-chain fatty acids. cambridge.orgphysiology.org |

Nuclear Acetyl-CoA Pools and Their Regulatory Implications

While tetracosanoyl-CoA itself is not directly involved in nuclear processes, the metabolism of its breakdown product, acetyl-CoA, has significant regulatory implications within the nucleus. Acetyl-CoA is the sole donor for histone acetylation, a key epigenetic modification that influences chromatin structure and gene expression. amegroups.orgnih.govmdpi.com Histone acetylation generally leads to a more open chromatin conformation, making DNA more accessible to transcription factors and promoting gene transcription. amegroups.org

The nucleus contains its own pool of acetyl-CoA, which can be generated by nuclear-localized enzymes such as ATP-citrate lyase (ACLY), acetyl-CoA synthetase 2 (ACSS2), and the pyruvate (B1213749) dehydrogenase complex (PDC). amegroups.orgnih.govnih.gov The activity of these enzymes and the resulting availability of nuclear acetyl-CoA can be influenced by the metabolic state of the cell. mdpi.comcore.ac.uk This provides a direct link between cellular metabolism, including the breakdown of fatty acids, and the regulation of gene expression through epigenetic modifications. nih.govcore.ac.uk For instance, ACSS2 can be recruited to specific gene promoters to locally produce acetyl-CoA and promote histone acetylation and gene activation. core.ac.uk

Functional Roles in Broader Biological Processes

Maintenance of Cellular Membrane Lipid Homeostasis and Structural Integrity

The proper balance and composition of lipids are vital for the function of cellular membranes. nih.govnih.govmdpi.com Tetracosanoyl-CoA plays a significant role in this process, primarily through its incorporation into sphingolipids. biomolther.org Sphingolipids containing very-long-chain fatty acids, such as the C24 acyl chain from tetracosanoyl-CoA, are critical components of cellular membranes and contribute to their structural integrity and the formation of specialized membrane domains. biomolther.orgpnas.org The synthesis of these C24 sphingolipids is dependent on the availability of C24-CoAs, which are produced by the enzyme ELOVL1. biomolther.org

The distribution of these specialized lipids is tissue-specific. For instance, in the nervous system, oligodendrocytes and Schwann cells, which form the myelin sheaths around axons, predominantly synthesize C24 sphingolipids. biomolther.org This highlights the importance of tetracosanoyl-CoA in maintaining the structural integrity of the myelin sheath, a critical component of the nervous system.

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. researchgate.netin-cosmetics.comnih.gov This barrier function is largely attributed to the unique lipid composition of its intercellular space, which is rich in ceramides (B1148491), cholesterol, and free fatty acids. nih.gov Tetracosanoyl-CoA is a key precursor for the synthesis of very-long-chain ceramides, which are essential for the formation and organization of the lipid lamellae in the stratum corneum. researchgate.netrhea-db.org

The presence of ceramides with C24 acyl chains, derived from tetracosanoyl-CoA, is crucial for the proper assembly of the lipid matrix and the maintenance of the skin's permeability barrier. researchgate.netin-cosmetics.com Disruptions in the synthesis or composition of these lipids can lead to impaired barrier function. in-cosmetics.com

Contributions to Cellular Energy Metabolism and Lipid Storage

As an activated fatty acid, tetracosanoyl-CoA is a substrate for β-oxidation, a metabolic process that breaks down fatty acids to produce energy. The β-oxidation of very-long-chain fatty acids like tetracosanoic acid occurs primarily in peroxisomes. nih.govmdpi.com This process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, generating acetyl-CoA in each cycle. mdpi.com The acetyl-CoA produced can then be used in various metabolic pathways, including the citric acid cycle for ATP production.

The metabolism of tetracosanoyl-CoA is tightly regulated. The enzyme lignoceroyl-CoA ligase is responsible for the activation of lignoceric acid to lignoceroyl-CoA, a critical first step for its subsequent metabolism. nih.govcore.ac.uknih.govnih.govnih.govpnas.org Deficiencies in this enzyme can lead to the accumulation of very-long-chain fatty acids, which is characteristic of certain metabolic disorders. core.ac.uknih.govnih.govpnas.org

Beyond its role in energy production, tetracosanoyl-CoA is also involved in lipid storage. It can be incorporated into neutral lipids like triacylglycerols, which are stored in lipid droplets. researchgate.net This provides a reservoir of fatty acids that can be mobilized for energy when needed.

Regulation of Cell Fate and Survival Mechanisms

Recent research has implicated tetracosanoyl-CoA and the metabolism of very-long-chain fatty acids in the regulation of critical cellular processes that determine cell fate, including apoptosis, ferroptosis, and autophagy. researchgate.net

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and development. The synthesis of specific ceramides, which can be derived from tetracosanoyl-CoA, has been shown to play a role in modulating apoptosis. For instance, in HeLa cells, ionizing radiation induces apoptosis through the generation of ceramides, and Ceramide Synthase 2 (CerS2), which utilizes lignoceroyl-CoA, is involved in this process. nih.gov Overexpression of certain ceramide synthases can influence the apoptotic outcome in response to cellular stress. nih.gov Conversely, some studies suggest that the synthesis of lipids from acyl-CoAs can promote apoptosis resistance by increasing mitochondrial membrane stability. researchgate.net

Table of Compounds

| Compound Name | Synonyms |

| Tetracosanoyl-CoA(4-) | Lignoceroyl-CoA, C24:0-CoA, Tetracosanoyl-coenzyme A nih.govymdb.calipidmaps.orgymdb.ca |

| Tetracosanoic acid | Lignoceric acid nih.gov |

| Coenzyme A | CoA, CoASH, HSCoA hmdb.ca |

| Acetyl-CoA | |

| Ceramides | |

| Cholesterol | |

| Triacylglycerols | |

| Polyunsaturated fatty acids | PUFAs |

| N-(tetracosanoyl)-phytosphingosine | CER[NP]-C24 researchgate.net |

| N-tetracosanoyl-(L)-serine tetradecyl ester | |

| Palmitoyl-CoA | |

| C24 lactosylceramide | |

| Arachidonic acid | AA frontiersin.org |

| Adrenic acid | AdA frontiersin.org |

| Malonyl-CoA | nih.gov |

Interactive Data Table: Enzymes Involved in Tetracosanoyl-CoA Metabolism and Function

| Enzyme | Function | Cellular Location | Associated Processes |

| Lignoceroyl-CoA ligase | Activates tetracosanoic acid to tetracosanoyl-CoA. nih.govcore.ac.uknih.govnih.govnih.govpnas.org | Peroxisomes, Endoplasmic Reticulum, Microsomes nih.govnih.govnih.govnih.govpnas.org | Fatty acid β-oxidation nih.govmdpi.comnih.gov |

| ELOVL1 | Elongates fatty acyl-CoAs to produce C24-CoAs. biomolther.orgpnas.org | Endoplasmic Reticulum pnas.org | Sphingolipid synthesis biomolther.orgpnas.org |

| Ceramide Synthase 2 (CerS2) | Synthesizes C24 ceramides using lignoceroyl-CoA. biomolther.orgnih.gov | Endoplasmic Reticulum nih.gov | Apoptosis, Sphingolipid synthesis biomolther.orgnih.gov |

| Acyl-CoA Oxidase (ACOX1) | Catalyzes the first step of peroxisomal β-oxidation of VLCFA-CoAs. mdpi.com | Peroxisomes mdpi.com | Fatty acid β-oxidation mdpi.com |

| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Activates long-chain fatty acids to their CoA esters. researchgate.netfrontiersin.orgnih.govfrontiersin.org | Mitochondria, Endoplasmic Reticulum | Ferroptosis, Fatty acid metabolism researchgate.netfrontiersin.orgnih.govfrontiersin.org |

Modulation of Ferroptosis

Developmental Significance in Multi-Organismal Systems

Tetracosanoyl-CoA, a member of the very-long-chain fatty acyl-CoA class, is a pivotal molecule in various developmental processes in both animals and plants. ymdb.canih.gov Its role as a precursor for the elongation of very-long-chain fatty acids (VLCFAs) places it at the center of pathways that construct essential structural and signaling lipids.

Roles in Brain and Skin Development

In mammals, the metabolism of VLCFAs, for which tetracosanoyl-CoA is a key substrate, is indispensable for the proper development and function of the brain and skin. adrenoleukodystrophy.infobiomolther.org These fatty acids are integral components of cell membranes, particularly sphingolipids and glycerophospholipids, contributing to their structural integrity. adrenoleukodystrophy.info

Brain Development: VLCFAs are crucial for the maintenance of myelin, the protective sheath that insulates nerve fibers and is essential for efficient nerve signal transmission. adrenoleukodystrophy.info The synthesis of VLCFA-containing ceramides and sphingolipids is vital for neuronal polarity and the formation of functional neuronal networks. nih.gov Research using mouse models has demonstrated that enzymes responsible for VLCFA synthesis are critical for physiological brain development. nih.gov For instance, the enzyme ELOVL4 is involved in synthesizing ultra-long-chain fatty acids (ULCFAs) in the brain, and the levels of these lipids are higher during neonatal and early postnatal periods, suggesting a specific role in brain development. biomolther.org The brain's gray matter is particularly rich in docosahexaenoic acid (DHA), a VLC-polyunsaturated fatty acid, which accumulates rapidly during development. biomolther.orgcambridge.orgcambridge.org

Skin Development: The skin's primary function as a protective barrier is heavily dependent on a specific lipid composition in its outermost layer, the stratum corneum. ijbs.commdpi.com VLCFAs are essential for synthesizing the unique ceramides that form the skin's water permeability barrier. adrenoleukodystrophy.infoijbs.comnih.govnih.gov Specifically, ω-hydroxy VLCFAs are required for the production of acylceramides, a lipid class unique to the epidermis and critical for barrier function. nih.gov Studies on mice with a deficiency in the ELOVL4 enzyme, which is responsible for elongating fatty acids beyond C26, revealed a defective skin barrier leading to neonatal lethality. ijbs.comnih.gov These studies showed a depletion of ceramides containing fatty acids of C28 or longer and an accumulation of C26 fatty acids, highlighting the specific requirement for these elongated chains in maintaining skin integrity. ijbs.comnih.gov

Table 1: Key Enzymes in Mammalian VLCFA Metabolism and Development

| Enzyme | Function | Substrate Example | Developmental Role |

| ELOVL4 | Fatty acid elongase | Tetracosanoyl-CoA (C24) | Catalyzes the synthesis of very-long-chain saturated and polyunsaturated fatty acids essential for early brain and skin development. uniprot.org |

| Lignoceroyl-CoA ligase | Activates lignoceric acid | Lignoceric acid (C24:0) | Essential for the first step of VLCFA β-oxidation in peroxisomes; defects are linked to neurodegenerative disorders. core.ac.ukyeastgenome.orgnih.govnih.gov |

| CERS3 | Ceramide Synthase | Tetracosanoyl-CoA (C24:0-CoA) | Catalyzes the synthesis of VLC-ceramides in the epidermis, crucial for skin barrier function. plos.org |

Importance in Plant Development (e.g., Cuticle Formation, Pollen Tube Growth)

In the plant kingdom, tetracosanoyl-CoA and other VLCFAs are fundamental building blocks for structures that protect the plant and enable its reproduction. nih.govfrontiersin.org

Cuticle Formation: The aerial surfaces of plants are covered by a cuticle, a protective layer primarily composed of cutin (a polyester) and waxes. oup.comfrontiersin.orgoup.com Cuticular waxes are complex mixtures that include VLCFAs and their derivatives (alkanes, alcohols, aldehydes, and esters). oup.comnih.gov The biosynthesis of these waxes begins with the elongation of C16 or C18 fatty acids in the endoplasmic reticulum, a process in which tetracosanoyl-CoA is an intermediate. frontiersin.orgnih.gov These VLCFA-CoAs can then be modified through different pathways to produce the final wax components. nih.gov This waxy layer is crucial for protecting the plant against environmental stresses like drought and pathogens. nih.govoup.comresearchgate.net

Pollen Tube Growth: Successful plant fertilization depends on the rapid and polarized growth of the pollen tube, which delivers the male gametes to the ovule. nih.govfrontiersin.org This process of extreme elongation requires a massive and continuous synthesis of new plasma membrane and cell wall material. nih.govcroucher.org.hk Fatty acid synthesis is therefore highly active during pollen germination and tube growth. croucher.org.hkoup.comoup.com Lipids, including those derived from VLCFA metabolism, are essential components of the expanding membranes and also function as signaling molecules that regulate the dynamics of tip growth. nih.govoup.comresearchgate.net The rapid growth consumes a tremendous amount of energy and metabolic intermediates, including acetyl-CoA for fatty acid synthesis, to build the necessary membrane lipids. croucher.org.hk

Table 2: Role of VLCFAs in Plant Development

| Developmental Process | Function of VLCFA/Tetracosanoyl-CoA | Key Outcome |

| Cuticle Formation | Precursor for cuticular wax components (e.g., alkanes, primary alcohols). nih.govfrontiersin.org | Forms a hydrophobic barrier on the plant surface, preventing water loss and protecting against external stresses. oup.comresearchgate.net |

| Pollen Tube Growth | Building block for glycerolipids and sphingolipids required for rapid membrane expansion. nih.govcroucher.org.hk | Enables the delivery of sperm cells to the ovule for fertilization. frontiersin.org |

Involvement in Cellular Stress Response Mechanisms

Cellular stress refers to any disturbance of a cell's internal environment by external stimuli or internal physiological processes. frontiersin.org Cells have evolved intricate mechanisms to cope with and adapt to such stress. Emerging evidence points to a role for VLCFAs and their derivatives in modulating these stress responses. frontiersin.org In plants, perturbations in VLCFA levels can lead to significant consequences, from growth inhibition to embryo death, and are implicated in signaling pathways that govern responses to both biotic and abiotic stress. frontiersin.org

One proposed mechanism involves sphingolipids, a major reservoir of VLCFAs. frontiersin.org Changes in sphingolipid composition, driven by the availability of precursors like tetracosanoyl-CoA, can impact membrane properties and protein sorting, thereby modulating the targeting of stress-responsive signaling proteins. frontiersin.org In mammalian cells, the balance between saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs) is critical, and an imbalance can lead to cellular stress and inflammation, a process termed lipotoxicity. nih.gov Enzymes that metabolize fatty acyl-CoAs are key regulators in this process, controlling the levels of bioactive lipid intermediates like ceramides and diacylglycerols that can initiate potent stress and inflammatory responses. nih.gov

Advanced Research Methodologies for Studying Tetracosanoyl Coa 4

Chemoproteomic Strategies for Mapping Acyl-CoA/Protein Interaction Networks

Understanding the biological function of tetracosanoyl-CoA requires not only its quantification but also the identification of the proteins with which it interacts. Chemoproteomics has emerged as a powerful strategy to map these interactions on a proteome-wide scale. nih.govnih.gov These methods utilize chemical probes to capture and identify protein targets of specific metabolites directly in complex biological systems. researchgate.netescholarship.org

A prominent chemoproteomic platform for studying acyl-CoA binding proteins is known as CATNIP (CoA/AcetylTraNsferase Interaction Profiling). nih.govnih.gov This approach uses an affinity resin where a coenzyme A analogue is immobilized (e.g., Lys-CoA-Sepharose). biorxiv.org This resin is used to enrich CoA-binding proteins from a cell or tissue lysate. nih.gov To identify proteins that specifically interact with a particular acyl-CoA, such as tetracosanoyl-CoA, a competitive binding experiment is performed. The lysate is pre-incubated with a soluble form of the acyl-CoA of interest before being applied to the CoA-resin. Proteins that bind to the soluble acyl-CoA will no longer bind to the resin and will be depleted from the captured fraction.

By using quantitative mass spectrometry (e.g., LC-MS/MS) to compare the proteins captured with and without the competing acyl-CoA, a profile of interacting proteins can be generated. nih.govbiorxiv.org This strategy allows for the high-throughput analysis of acyl-CoA/protein interactions and can reveal the selectivity of different acyl-CoA species for various enzymes and binding proteins. nih.govnih.gov Such studies provide a global view of the protein networks that may be regulated by or involved in the transport and metabolism of tetracosanoyl-CoA, offering crucial insights into its cellular roles beyond its function as a simple metabolic intermediate. nih.govnih.gov

Utilization of Affinity-Based Probes (e.g., Lys-CoA Analogs)

Affinity-based probes are powerful tools for identifying and characterizing the proteins that interact with specific molecules like tetracesanoyl-CoA. Lys-CoA analogs, a type of bisubstrate inhibitor, have proven particularly useful in studying enzymes that utilize acyl-CoAs. nih.govrndsystems.commedchemexpress.com These analogs mimic the transition state of the enzymatic reaction, binding tightly to the active site and allowing for the identification and characterization of the target enzyme.

For instance, Lys-CoA has been used as a selective inhibitor for p300 histone acetyltransferase (HAT), an enzyme that transfers an acetyl group from acetyl-CoA to histone proteins. rndsystems.commedchemexpress.com While not directly involving tetracosanoyl-CoA, this demonstrates the principle of using CoA analogs to probe enzyme activity. The high affinity and selectivity of these probes allow researchers to dissect the roles of specific enzymes in complex biological processes. nih.gov This approach could be adapted to develop specific probes for enzymes that bind tetracosanoyl-CoA, enabling a deeper understanding of its downstream effects.

Competitive Binding Assays for Affinity Profiling

Competitive binding assays are a quantitative method used to determine the binding affinity of a ligand for a receptor or enzyme. nih.govbiocompare.com In the context of tetracosanoyl-CoA, these assays can be used to screen for and characterize proteins that bind to it. The basic principle involves a labeled ligand of known affinity competing with an unlabeled test ligand (in this case, tetracosanoyl-CoA or its analogs) for binding to the target protein. nih.gov

The development of sensitive and high-throughput competitive binding assays allows for the screening of large libraries of compounds and the detailed characterization of binding kinetics. nih.govnih.gov For example, a study developed a competitive binding assay using a radiolabeled dioxin to characterize the Ah receptor, demonstrating the high sensitivity and reproducibility of this technique. nih.gov Such assays can be adapted to use a labeled version of a known very-long-chain acyl-CoA binder to identify other proteins that interact with tetracosanoyl-CoA and to determine their relative binding affinities. This information is crucial for understanding the specificity of protein-lipid interactions and for identifying potential drug targets. biorxiv.org

In Vitro Biochemical Synthesis and Enzymatic Activity Assays

The in vitro synthesis of tetracosanoyl-CoA is a fundamental prerequisite for many of the assays used to study its function. This can be achieved through enzymatic reactions catalyzed by acyl-CoA synthetases. uniprot.orgrhea-db.org These enzymes activate fatty acids by attaching them to coenzyme A, a process that requires ATP. uniprot.orgrhea-db.org The reaction for the synthesis of tetracosanoyl-CoA is as follows:

Tetracosanoate + ATP + CoA → Tetracosanoyl-CoA + AMP + Diphosphate (B83284) uniprot.orgrhea-db.org

Once synthesized, the activity of enzymes that utilize tetracosanoyl-CoA as a substrate can be measured using various enzymatic activity assays. google.comkrems-bioanalytics.com These assays can be colorimetric, fluorescent, or radiometric, depending on the specific reaction and the required sensitivity. For example, the activity of acyl-CoA dehydrogenases, which are involved in fatty acid oxidation, can be measured using an electron transfer flavoprotein (ETF) reduction assay. nih.gov Similarly, the activity of ceramide synthases, which use fatty acyl-CoAs to produce ceramides (B1148491), can be assayed by measuring the incorporation of a radiolabeled substrate into the final product. rhea-db.orgrhea-db.org

A study on the moss Physcomitrella patens characterized a 2'-oxoalkylresorcinol synthase that uses tetracosanoyl-CoA to produce 2'-oxo-5-pentacosylresorcinol. researchgate.net The in vitro production of derailment by-products like triketide and tetraketide alkylpyrones was also observed. researchgate.net

Genetic Manipulation and Model Organism Studies

Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), provides a comprehensive view of the genes that are actively being expressed in a cell or tissue at a given time. youtube.com This powerful technique can be used to understand how the metabolism of tetracosanoyl-CoA influences gene expression patterns. nih.govfrontiersin.org By comparing the transcriptomes of wild-type organisms with those of mutants that have altered levels of tetracosanoyl-CoA, researchers can identify genes and pathways that are regulated by this molecule or its derivatives. nih.gov

For example, RNA-Seq has been used to study the response of organisms to various stimuli, such as temperature changes or infection, revealing complex networks of gene regulation. nih.govfrontiersin.org This approach can be applied to investigate the global transcriptional changes that occur in response to altered very-long-chain fatty acid metabolism, providing insights into the signaling roles of molecules like tetracosanoyl-CoA.

Model organisms, such as the budding yeast Saccharomyces cerevisiae and mice, are invaluable tools for studying the in vivo functions of genes and metabolic pathways. nih.govsigmaaldrich.comlidebiotech.com Genetic manipulation of these organisms allows researchers to create mutant strains that lack or overexpress specific enzymes involved in tetracosanoyl-CoA metabolism. nih.govillinois.eduyeastgenome.org

Saccharomyces cerevisiae is a particularly powerful model for studying fatty acid metabolism due to its genetic tractability. uniprot.org Deletion or mutation of genes encoding acyl-CoA synthetases or other enzymes involved in very-long-chain fatty acid metabolism can reveal the specific roles of these proteins and the consequences of their absence. yeastgenome.orguniprot.org For instance, studies in yeast have identified the acyl-CoA synthetase Fat1p as being required for the activation of very-long-chain fatty acids, including tetracosanoate. uniprot.org

Mouse models, with their physiological and genetic similarities to humans, are essential for understanding the role of tetracosanoyl-CoA in mammalian health and disease. sigmaaldrich.comlidebiotech.comcrownbio.comjax.org Genetically engineered mice with mutations in genes involved in very-long-chain fatty acid metabolism can be used to study the pathological consequences of altered tetracosanoyl-CoA levels and to test potential therapeutic interventions. crownbio.comjax.orgfrontiersin.org

Transcriptome Analysis (RNA Sequencing) for Gene Expression Profiling

Synthetic Biology Methodologies for Metabolic Pathway Assembly and Optimization (e.g., Site-Specific Recombination)

Synthetic biology offers a powerful approach to constructing and optimizing metabolic pathways for the production of specific compounds or for studying the function of novel enzyme combinations. mdpi.comfrontiersin.org Site-specific recombination is a technique that allows for the precise and efficient assembly of multiple DNA fragments into a functional pathway. nih.govnih.govscienceopen.com

This methodology can be used to create novel pathways for the synthesis of tetracosanoyl-CoA or its derivatives in a host organism like E. coli or yeast. mdpi.com By combining genes from different organisms, researchers can engineer pathways with improved efficiency or novel capabilities. nih.govnih.govscienceopen.com For example, serine integrase site-specific recombination has been used to assemble functional metabolic pathways containing up to five genes in a single reaction. nih.govnih.govscienceopen.com This approach allows for the rapid prototyping and optimization of metabolic pathways, which can be used to produce valuable compounds or to study the fundamental principles of metabolic engineering. frontiersin.orgnih.govnih.govscienceopen.com

Mechanistic Insights into Tetracosanoyl Coa 4 Involvement in Biological Disorders

Role in Dysregulation of Lipid Metabolism and Associated Pathologies

Tetracosanoyl-CoA is a central molecule in lipid metabolism, specifically in the pathways involving very-long-chain fatty acids (VLCFAs). ymdb.ca Its metabolism primarily occurs within peroxisomes, where it undergoes β-oxidation. ebi.ac.ukebi.ac.uk The dysregulation of these pathways leads to the accumulation of tetracosanoyl-CoA and its parent fatty acid, tetracosanoic acid, resulting in severe metabolic disorders.

Two prominent examples of such pathologies are X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. genecards.orggenedx.com In X-ALD, a genetic defect in the ABCD1 gene impairs the transport of VLCFAs, including tetracosanoyl-CoA, into peroxisomes for degradation. genecards.orguniprot.org This leads to their accumulation in various tissues, particularly the brain and adrenal glands. genecards.org Research has shown that the deficiency lies in the peroxisomal very-long-chain acyl-CoA ligase, the enzyme responsible for activating tetracosanoic acid to tetracosanoyl-CoA within the peroxisome. ebi.ac.ukebi.ac.uk While the ligase activity for shorter-chain fatty acids like palmitic acid remains normal, the specific deficiency for lignoceric acid (tetracosanoic acid) is the key pathological driver. ebi.ac.uk

Zellweger spectrum disorders are a group of conditions caused by mutations in PEX genes, which are essential for the formation of functional peroxisomes. nih.govphysio-pedia.com The resulting absence or reduction of peroxisomes leads to a failure in multiple metabolic processes, including the β-oxidation of VLCFAs. physio-pedia.com Consequently, tetracosanoyl-CoA and other VLCFAs accumulate in the plasma and tissues of affected individuals, contributing to the severe neurodevelopmental and multi-organ pathology characteristic of the disease. physio-pedia.comnih.gov

Table 1: Disorders Associated with Dysregulated Tetracosanoyl-CoA Metabolism

| Disorder | Defective Gene/Protein | Metabolic Consequence | Key Pathological Feature |

|---|---|---|---|

| X-linked Adrenoleukodystrophy (X-ALD) | ABCD1 gene | Impaired peroxisomal transport and degradation of VLCFA-CoA. genecards.orguniprot.org | Accumulation of very-long-chain fatty acids, including tetracosanoyl-CoA, in brain and adrenal glands. genecards.org |

Contributions to Neurodegenerative Disorders via Lipid Homeostasis Perturbations

The accumulation of tetracosanoyl-CoA and its corresponding fatty acid is particularly detrimental to the central nervous system (CNS), contributing significantly to neurodegenerative disorders. The brain is the most cholesterol-rich organ, and its lipid composition is tightly regulated to ensure proper function, including the formation and maintenance of myelin sheaths that insulate axons. nih.gov Perturbations in lipid homeostasis, such as the buildup of VLCFAs, can have devastating consequences. mdpi.comnih.gov

In X-ALD, the accumulation of VLCFAs, including tetracosanoic acid, leads to the degeneration of astrocytes and oligodendrocytes. mdpi.com This disruption causes an imbalance in intracellular calcium regulation and a significant decrease in the mitochondrial membrane potential in oligodendrocytes, the cells responsible for myelination. mdpi.com The resulting demyelination and neuroinflammation are hallmarks of the disease's cerebral forms. genecards.org

The precise mechanisms by which VLCFA accumulation leads to neurodegeneration are complex. It is thought that the excess saturated VLCFAs alter the physical properties of cellular membranes, including those of mitochondria and peroxisomes, impairing their function. uniprot.orgmdpi.com This can trigger oxidative stress, an inflammatory response, and ultimately, apoptosis of neural cells. mdpi.comen-journal.org The brain's energy metabolism is highly compartmentalized, and while astrocytes can metabolize fatty acids, neurons are more vulnerable to lipid-induced stress. mdpi.com The disruption of lipid homeostasis can also affect neuronal signaling and synaptic function, further contributing to the progressive neurological decline seen in these disorders. nih.govfrontiersin.org

Table 2: Neuropathological Effects of Tetracosanoyl-CoA Accumulation

| Cellular Target | Pathological Effect | Consequence |

|---|---|---|